molecular formula C11H12BNO4 B8664003 (5-ethoxycarbonyl-1H-indol-2-yl)boronic acid

(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid

Cat. No.: B8664003
M. Wt: 233.03 g/mol
InChI Key: XYIJCCHUXSHRDJ-UHFFFAOYSA-N
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Description

(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to an indole ring, which is further esterified with ethyl carboxylate. The presence of both boronic acid and ester functionalities makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethoxycarbonyl-1H-indol-2-yl)boronic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the indole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.

Major Products Formed

    Oxidation: Boronic esters, borates.

    Reduction: Boronic esters, alcohols.

    Substitution: Biaryl compounds, substituted indoles.

Scientific Research Applications

(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.

    Medicine: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.

    Industry: The compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of (5-ethoxycarbonyl-1H-indol-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications. The boronic acid group can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity. The indole ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in having a boronic acid group but lacks the indole ring and ester functionality.

    Indole-3-boronic Acid: Contains an indole ring and boronic acid group but does not have the ester functionality.

    Ethyl 4-boronobenzoate: Contains a boronic acid group and ester functionality but lacks the indole ring.

Uniqueness

(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid is unique due to the combination of the indole ring, boronic acid group, and ethyl ester functionality. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H12BNO4

Molecular Weight

233.03 g/mol

IUPAC Name

(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid

InChI

InChI=1S/C11H12BNO4/c1-2-17-11(14)7-3-4-9-8(5-7)6-10(13-9)12(15)16/h3-6,13,15-16H,2H2,1H3

InChI Key

XYIJCCHUXSHRDJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)C(=O)OCC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

150 g (519 mmol) of N-Boc-5-ethoxycarbonylindole and 192 ml (833 mmol) of triisopropyl borate in 350 ml of toluene were admixed at from 5° C. to 10° C. with 350 ml of a 1.8 molar solution of LDA in THF. The mixture was stirred for a further 5 min and the reaction mixture was added to a solution of 278 g of 30% hydrochloric acid and 940 ml of water. Subsequently, the mixture was stirred at from 5° C. to 10° C. for 30 min. Thereafter, the mixture was filtered and the filtercake was suspended in 530 ml of ethanol. This suspension was added at 40° C. to a solution of 500 ml of 30% hydrochloric acid and 224 ml of ethanol. Subsequently, the mixture was stirred at from 40° C. to 45° C. for 2.5 h and admixed at 30° C. with 380 ml of water. The mixture was then cooled to from 10° C. to 15° C., stirred at this temperature for 30 min and filtered. Drying under reduced pressure afforded 79.5 g (61% of theory) of 2-borono-5-ethoxycarbonylindole (HPLC: 92.7 area %).
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